Caffeic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeic acid amide is a derivative of caffeic acid, a naturally occurring polyphenol found in various plants, including coffee, fruits, and vegetables. This compound is known for its antioxidant, anti-inflammatory, and potential anticancer properties. This compound has garnered significant interest in scientific research due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Caffeic acid amide can be synthesized through various methods. One common approach involves the amidation of caffeic acid with amines. This reaction typically requires the activation of the carboxyl group of caffeic acid, which can be achieved using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Caffeic acid amide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidative products.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
Caffeic acid amide exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells, inhibits cell proliferation, and disrupts cancer cell signaling pathways.
Neuroprotective Activity: It protects neurons from oxidative stress and inflammation, potentially preventing neurodegenerative diseases.
Comparison with Similar Compounds
Caffeic acid amide can be compared with other similar compounds, such as:
Caffeic Acid Phenethyl Ester (CAPE): CAPE is another derivative of caffeic acid with similar antioxidant and anti-inflammatory properties.
Chlorogenic Acid: This ester of caffeic acid and quinic acid is known for its antioxidant properties.
Rosmarinic Acid: A dimer of caffeic acid, rosmarinic acid also exhibits antioxidant and anti-inflammatory effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry. Further studies are needed to fully understand its mechanisms of action and to explore its potential therapeutic applications.
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1-5,11-12H,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINBYEVHNDIYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)N)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.